1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of the naphthyridine core with 3-(diethylamino)propylamine under suitable conditions, such as heating in a solvent like ethanol.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a carboxylic acid derivative or an acid chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated compounds (e.g., benzyl chloride) in the presence of bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Hydroxylated naphthyridine derivatives.
Substitution: Various substituted benzyl or diethylamino propyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to its pharmacological effects.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-[3-(dimethylamino)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,2-dihydro-1,8-quinolinedione-3-carboxamide
Uniqueness
Compared to similar compounds, 1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. Its diethylamino propyl chain and naphthyridine core contribute to its distinct chemical and pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
1171506-90-3 |
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Molecular Formula |
C23H28N4O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-benzyl-N-[3-(diethylamino)propyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C23H28N4O2/c1-3-26(4-2)15-9-14-25-22(28)20-16-19-12-8-13-24-21(19)27(23(20)29)17-18-10-6-5-7-11-18/h5-8,10-13,16H,3-4,9,14-15,17H2,1-2H3,(H,25,28) |
InChI Key |
UKNHNZCIUYFXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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